molecular formula C28H26N4 B1667694 2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl- CAS No. 78182-94-2

2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl-

Cat. No. B1667694
CAS RN: 78182-94-2
M. Wt: 418.5 g/mol
InChI Key: CEWUIYZNVOQBRR-RMLRFSFXSA-N
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Description

B 775 is a biochemical.

Scientific Research Applications

Chemical Reactions and Structural Analysis

  • Pyrimidine Reactions : 1,2-Dihydro-2-imino-1-methylpyrimidine, closely related to the chemical structure of interest, undergoes various chemical reactions, including ring fission and rearrangements in different amine environments. These reactions are crucial in understanding the chemical behavior of related compounds (Brown, Ford & Paddon-Row, 1968).

  • Synthesis and Enantioselectivity : Studies on related chemical structures like 1,2-diphenyl-2-aminoethanol reveal insights into the synthesis process and enantioselectivity in chemical reactions. Such knowledge is beneficial in fine-tuning the synthesis of 2-Phenazinamine derivatives (Hailan Zhang et al., 2004).

  • Isolation and X-Ray Structures : The isolation and structural analysis of intermediates in organocatalysis, specifically those related to diphenyl-prolinol, provide insights into the structural aspects of similar compounds. Such studies can help understand the molecular structure of 2-Phenazinamine derivatives (Seebach et al., 2008).

Chemical Properties and Synthesis

  • NMR Spectra Analysis : The NMR spectral analysis of related compounds offers insights into their chemical properties and structure. Understanding the NMR spectra is essential for characterizing similar compounds like 2-Phenazinamine derivatives (Balaban & Silhan, 1970).

  • Synthesis and Biological Activities : Research on derivatives of 1H-pyrazole, which share a structural resemblance, reveals their synthesis methods and potential biological activities. Such studies can guide the development of 2-Phenazinamine derivatives for specific applications (Bruno et al., 1990).

Applications in Heterocyclic Chemistry

  • Heterocyclic Compound Synthesis : The synthesis and conversion of related heterocyclic compounds provide valuable information for similar endeavors in 2-Phenazinamine-related research. Understanding these processes is crucial for developing new synthetic routes (Karlivan et al., 1996).

  • Imines in Heterocycles : The study of imines and enamines in heterocyclic systems, closely related to 2-Phenazinamine, is critical for understanding its potential applications in medicinal chemistry and drug discovery (Seki et al., 1997).

  • Antimicrobial Activities : Investigating the antimicrobial activities of heterocyclic compounds, such as 1,2,4-dithiazol-5-yl derivatives, provides a framework for exploring similar activities in 2-Phenazinamine derivatives (Wanjari, 2020).

  • Docking and QSAR Studies : Computational studies on phenazinamine derivatives, which are structurally related, involving molecular docking and QSAR, are essential for predicting the bioactivity of similar compounds. This approach is valuable for drug development using 2-Phenazinamine derivatives (Kale & Sonwane, 2020).

properties

CAS RN

78182-94-2

Product Name

2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl-

Molecular Formula

C28H26N4

Molecular Weight

418.5 g/mol

IUPAC Name

3-(2-methylpropylimino)-N,5-diphenylphenazin-2-amine

InChI

InChI=1S/C28H26N4/c1-20(2)19-29-24-18-28-26(17-25(24)30-21-11-5-3-6-12-21)31-23-15-9-10-16-27(23)32(28)22-13-7-4-8-14-22/h3-18,20,30H,19H2,1-2H3

InChI Key

CEWUIYZNVOQBRR-RMLRFSFXSA-N

SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Canonical SMILES

CC(C)CN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5

Appearance

Solid powder

Other CAS RN

78182-94-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-Phenazinamine, 3,5-dihydro-3-((2-methylpropyl)imino)-N,5-diphenyl-
B 775
B-775
B775

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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